7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[(Pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pentafluorobenzyl group attached to a dihydrocyclopenta[c]chromenone core. The presence of fluorine atoms in the benzyl group imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Pentafluorobenzyl Group: The pentafluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a pentafluorobenzyl halide.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, often involving column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(Pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(Pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the pentafluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-7-[(2,3,4,5,6-pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-[(2-Fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
Compared to similar compounds, 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the pentafluorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C19H11F5O3 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H11F5O3/c20-14-12(15(21)17(23)18(24)16(14)22)7-26-8-4-5-10-9-2-1-3-11(9)19(25)27-13(10)6-8/h4-6H,1-3,7H2 |
InChI Key |
OMHCIHAZJOXWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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